REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[CH2:13]([CH:15]([CH2:19][CH2:20][CH2:21][CH3:22])[C:16]([OH:18])=[O:17])[CH3:14].[CH2:23]=[O:24].[Cl-].[NH4+].Cl>C1COCC1>[CH2:13]([C:15]([CH2:23][OH:24])([CH2:19][CH2:20][CH2:21][CH3:22])[C:16]([OH:18])=[O:17])[CH3:14] |f:4.5|
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)CCCC
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
Within 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated at 50° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The clear solution is cooled to −20° C.
|
Type
|
WAIT
|
Details
|
After 10 min at −20° C.
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at RT for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The organic phase is removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is re-extracted once with MTBE
|
Type
|
CONCENTRATION
|
Details
|
the combined organic phases are concentrated on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The crude product (85% yield (GC)) can be purified further by distillation (b.p.: 121° C., 0.2 mbar)
|
Type
|
CUSTOM
|
Details
|
to crystallize the sodium salt of the product from aqueous solution in pure form
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)O)(CCCC)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |